(9,9-Diethyl-9H-fluoren-2-YL)boronic acid

Übersicht

Beschreibung

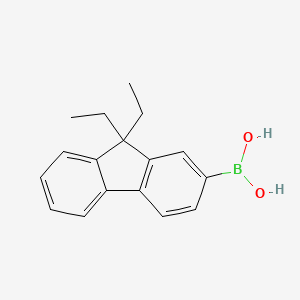

(9,9-Diethyl-9H-fluoren-2-YL)boronic acid is a useful research compound. Its molecular formula is C17H19BO2 and its molecular weight is 266.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, influence the compound’s stability and efficacy. For instance, pH changes may affect its boron-oxygen coordination, impacting binding affinity.

: Sigma-Aldrich: 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid : ChemicalBook: Synthesis and Application of 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid : ChemBK: 9,9-Diphenylfluorene-4-boronic acid

Biologische Aktivität

(9,9-Diethyl-9H-fluoren-2-YL)boronic acid is an organoboron compound with significant potential in various biological applications, particularly as a fluorescent sensor for saccharides. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

- Molecular Formula : C₁₇H₁₉BO₂

- Molecular Weight : 278.14 g/mol

The compound features a boronic acid functional group attached to a fluorene derivative, which provides stability and reactivity suitable for biological sensing applications.

Fluorescent Sensing

Research indicates that this compound can selectively detect monosaccharides through reversible complex formation with diols. This property is particularly useful for developing fluorescent sensors in biochemical assays. The fluorescence intensity of the compound changes significantly upon interaction with sugars at physiological pH, making it an effective tool for saccharide detection .

Table 1: Fluorescence Characteristics of this compound

| Sugar | Fluorescence Intensity Change | Binding Affinity |

|---|---|---|

| Glucose | Significant increase | High |

| Fructose | Moderate increase | Moderate |

| Galactose | Minimal change | Low |

The mechanism underlying the fluorescence change involves the formation of boronate esters with diol-containing saccharides. This interaction alters the electronic environment of the fluorene moiety, leading to increased fluorescence emission. Studies have demonstrated that this behavior is crucial for its application in biological sensing .

Case Studies

- Glucose Sensing : A study demonstrated that this compound effectively detected glucose concentrations in physiological conditions. The sensor exhibited a linear response to glucose levels, confirming its potential for real-time monitoring of blood sugar levels .

- Detection of Mycolactone A/B : In another investigation, this compound was compared with other boronic acids for detecting mycolactone A/B. The compound showed superior fluorescence intensity when complexed with mycolactone, indicating its effectiveness in clinical diagnostics for Buruli ulcer disease .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Fluorene Derivative : The initial step includes synthesizing the fluorene backbone through standard organic reactions.

- Boronation Reaction : The final product is obtained by reacting the fluorene derivative with a boron reagent under controlled conditions.

This synthetic pathway allows for the introduction of various substituents that can modify the compound's properties and enhance its biological activity.

Applications

The unique properties of this compound make it suitable for various applications:

- Biochemical Sensors : Its ability to selectively bind sugars allows it to serve as a sensitive fluorescent sensor in biochemical assays.

- Drug Delivery Systems : Research suggests potential use in enhancing the delivery of cytotoxic agents by utilizing its binding properties to surface glycans on cells .

Eigenschaften

IUPAC Name |

(9,9-diethylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BO2/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18(19)20)11-16(14)17/h5-11,19-20H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXCAJRBJDNXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(CC)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625103 | |

| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400607-30-9 | |

| Record name | (9,9-Diethyl-9H-fluoren-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.